![molecular formula C21H23N3O3S B3015052 (5Z)-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 865659-89-8](/img/structure/B3015052.png)
(5Z)-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5Z)-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one” is a complex organic molecule that features a variety of functional groups, including an imidazolidinone core, a chromenone moiety, and a sulfanylidene group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, starting from simpler precursors. A possible synthetic route could include:
Formation of the imidazolidinone core: This could be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the chromenone moiety: This step might involve a condensation reaction between the imidazolidinone intermediate and a chromenone derivative.
Addition of the sulfanylidene group: This could be introduced via a thiolation reaction using a suitable sulfur donor.
Final modifications: The cyclopropylmethyl and propyl groups could be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound could undergo various chemical reactions, including:
Oxidation: The sulfanylidene group could be oxidized to form sulfoxides or sulfones.
Reduction: The chromenone moiety could be reduced to form dihydro derivatives.
Substitution: The amino groups could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) could be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride could be employed.
Substitution: Alkyl halides or sulfonates could be used as electrophiles in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the chromenone moiety.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
The compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Due to its structural complexity, the compound might exhibit interesting biological activities, such as enzyme inhibition or receptor binding.
Medicine
Potential medicinal applications could include the development of new drugs for treating diseases like cancer or infections.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxoimidazolidin-4-one
- (5Z)-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-oximidazolidin-4-one
Uniqueness
The presence of the sulfanylidene group and the specific substitution pattern on the imidazolidinone core might confer unique chemical and biological properties to the compound, distinguishing it from similar molecules.
Properties
IUPAC Name |
(5Z)-3-[[cyclopropylmethyl(propyl)amino]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-2-9-23(11-14-7-8-14)13-24-20(26)17(22-21(24)28)10-15-12-27-18-6-4-3-5-16(18)19(15)25/h3-6,10,12,14H,2,7-9,11,13H2,1H3,(H,22,28)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEHDGZTDOGKTP-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CN2C(=O)C(=CC3=COC4=CC=CC=C4C3=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CC1CC1)CN2C(=O)/C(=C/C3=COC4=CC=CC=C4C3=O)/NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
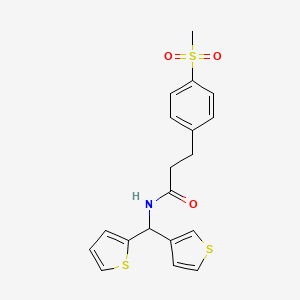
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3014970.png)
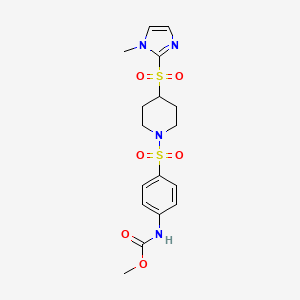
![N-(3-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3014974.png)
![2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride](/img/structure/B3014975.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B3014978.png)
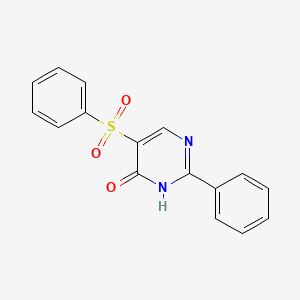
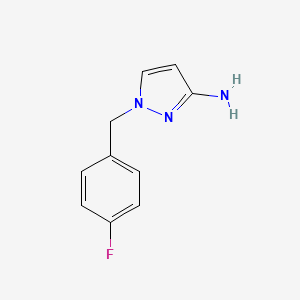
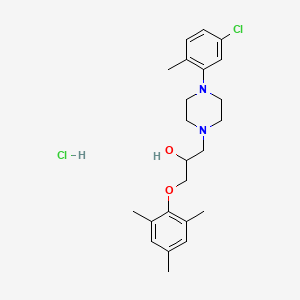
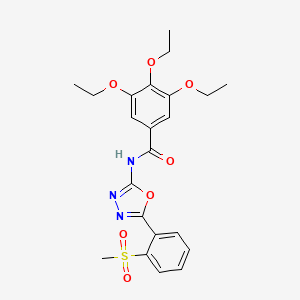
![2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide](/img/structure/B3014988.png)
![N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B3014990.png)
![4-({1-[(2-fluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B3014991.png)
![N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B3014992.png)
